6-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione
Description
6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative substituted at the 6-position with a 4-nitrobenzyl group. Pyrimidine-2,4-diones (uracil analogs) are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid components.
Properties
CAS No. |
13345-15-8 |
|---|---|
Molecular Formula |
C11H9N3O4 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
6-[(4-nitrophenyl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9N3O4/c15-10-6-8(12-11(16)13-10)5-7-1-3-9(4-2-7)14(17)18/h1-4,6H,5H2,(H2,12,13,15,16) |
InChI Key |
RYGSUUWJGGBEFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=O)NC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 4-nitrobenzylamine with a suitable pyrimidine precursor. One common method involves the reaction of 4-nitrobenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrimidine-dione structure. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(4-Aminobenzyl)pyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of 6-(4-Aminobenzyl)pyrimidine-2,4(1H,3H)-dione.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound may also interfere with DNA synthesis and repair pathways, contributing to its antiproliferative properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The 4-nitrobenzyl group distinguishes 6-(4-nitrobenzyl)pyrimidine-2,4-dione from other derivatives. Key comparisons include:
- Melting Points : Derivatives with nitro groups (e.g., 3-hydroxy-6-(trifluoromethylphenylthio)pyrimidine-2,4-dione in ) exhibit higher melting points (170–210°C) due to dipole-dipole interactions, suggesting the nitrobenzyl derivative may similarly have elevated thermal stability .
- Solubility: The nitro group may reduce aqueous solubility compared to hydroxyl or amino-substituted analogs (e.g., 6-amino-1-methylpyrimidine-2,4-dione in ) .
Electronic and Structural Characteristics
- HOMO-LUMO Gaps : Pyrido[2,3-d]pyrimidine derivatives () exhibit HOMO-LUMO gaps of 3.91–4.10 eV, critical for charge transfer in enzyme interactions. The nitro group in the target compound likely lowers the LUMO energy, enhancing electrophilicity and reactivity .
- Charge Distribution : Natural bond orbital (NBO) analysis of similar compounds () shows charge transfer between substituents and the pyrimidine ring. The nitrobenzyl group may stabilize negative charges, altering binding modes in biological systems .
Biological Activity
6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione, with the CAS number 61643-25-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and potential applications in cancer therapy.
Chemical Structure and Properties
The chemical formula for this compound is CHNO. The presence of the nitro group and pyrimidine core contributes to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) : In a study evaluating related compounds, MIC values ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Biofilm Formation : The compound demonstrated a reduction in biofilm formation by pathogenic bacteria, indicating its potential as a treatment for biofilm-associated infections .
Cytotoxic Effects
The cytotoxicity of this compound has been assessed against various cancer cell lines.
Case Studies
- Cancer Cell Lines : In studies involving different cancer cell lines (e.g., HepG2), compounds with similar structures exhibited IC values ranging from 29 to 59 µM, indicating moderate to strong cytotoxic effects .
- Mechanism of Action : The compound's mechanism includes inducing apoptosis in cancer cells through the activation of pro-apoptotic proteins such as caspase-3 and Bax while inhibiting anti-apoptotic proteins like Bcl-2 .
Comparative Biological Activity
A comparison of the biological activities of related compounds reveals insights into structure-activity relationships (SAR).
| Compound | MIC (µg/mL) | IC (µM) | Activity Type |
|---|---|---|---|
| Compound A | 0.22 | 29 | Antimicrobial |
| Compound B | 0.25 | 59 | Cytotoxic |
| This compound | TBD | TBD | TBD |
Mechanistic Insights
The biological activity of pyrimidine derivatives often involves inhibition of key enzymes related to bacterial growth and cancer cell proliferation. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
